FGTI-2734 -

FGTI-2734

Catalog Number: EVT-2780214
CAS Number:
Molecular Formula: C26H31FN6O2S
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FGTI-2734 is a novel compound designed as a dual inhibitor of farnesyltransferase and geranylgeranyl transferase type I, targeting oncogenic pathways in cancer cells, particularly those driven by mutant KRAS. It is classified as a C-terminal mimetic of Ras, which plays a crucial role in the prenylation process necessary for the membrane localization of various Ras proteins involved in cell signaling and oncogenesis. The compound has demonstrated significant potential in inhibiting tumor growth in various preclinical models, especially for pancreatic cancer.

Source and Classification

FGTI-2734 is identified by the chemical name N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide. Its molecular formula is C26H31FN6O2S, with a molecular weight of 510.63 g/mol. This compound is primarily sourced from research institutions and chemical suppliers focused on anticancer agents, such as Cayman Chemical and Xcess Biosciences .

Synthesis Analysis

The synthesis of FGTI-2734 involves several key steps utilizing specific reagents and conditions to achieve the desired molecular structure. The initial steps typically include:

  1. Starting Materials: The synthesis begins with para-fluorobenzonitrile and 1-methyl-1H-imidazole derivatives.
  2. Reagents: Key reagents include dimethylformamide (DMF), lithium diisopropylamide (LDA), and various coupling agents.
  3. Conditions: Reactions are carried out under controlled temperatures (often at -78°C) and may require ultrasonic treatment to enhance solubility.

The detailed reaction schemes involve multiple steps of coupling, purification, and crystallization to ensure high purity and yield of FGTI-2734, which is typically ≥95% .

Molecular Structure Analysis

FGTI-2734 features a complex molecular structure characterized by:

  • Core Structure: The compound includes a pyridine sulfonamide moiety, which is essential for its biological activity.
  • Functional Groups: Notable functional groups include a cyano group, fluorinated aromatic rings, and an imidazole ring that contribute to its interaction with target enzymes.

The structural representation can be summarized as follows:

  • Chemical Structure:
    • SMILES notation: CN1C=NC=C1CN(CCN(CC1CCCCC1)S(=O)(=O)C1=CC=CC=N1)C1=CC=C(C=C1F)C#N
    • InChIKey: BXNRVJLIEMQDOL-UHFFFAOYSA-N .
Chemical Reactions Analysis

FGTI-2734 undergoes specific chemical reactions that are crucial for its function as an inhibitor:

  1. Inhibition Mechanism: It inhibits the activity of farnesyltransferase and geranylgeranyl transferase type I by competing with natural substrates for binding sites on these enzymes.
  2. Biological Activity: In vitro studies have shown that FGTI-2734 effectively inhibits the prenylation of proteins such as H-Ras and K-Ras, thereby preventing their membrane localization which is critical for their oncogenic activity .
Mechanism of Action

FGTI-2734 exerts its anticancer effects through several mechanisms:

  • Inhibition of Prenylation: By blocking farnesylation and geranylgeranylation processes, FGTI-2734 prevents the proper localization of Ras proteins to the cell membrane, which is necessary for their activation in signaling pathways .
  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death .
  • Tumor Growth Suppression: In vivo studies indicate that FGTI-2734 significantly reduces tumor growth in models of mutant KRAS-dependent cancers, highlighting its potential therapeutic efficacy against resistant tumor types .
Physical and Chemical Properties Analysis

FGTI-2734 exhibits several notable physical and chemical properties:

  • Appearance: It is supplied as a solid powder.
  • Solubility: The compound is soluble in organic solvents such as ethanol (30 mg/ml), dimethyl sulfoxide (10 mg/ml), and dimethyl formamide (10 mg/ml). It also has solubility in phosphate-buffered saline at approximately 10 mg/ml at pH 7.2 .
  • Storage Conditions: For optimal stability, it should be stored at -20°C in a dry, dark environment, with a shelf life exceeding one year under proper conditions .
Applications

FGTI-2734 has significant applications in scientific research, particularly in oncology:

  • Cancer Research: Its primary application lies in studying the inhibition of mutant KRAS-driven tumors, providing insights into therapeutic strategies against pancreatic cancer.
  • Preclinical Studies: FGTI-2734 has been utilized in various preclinical models to evaluate its efficacy against different cancer types characterized by aberrant Ras signaling pathways.
Molecular Mechanisms of FGTI-2734 in Oncogenic Signaling

Dual Inhibition of Farnesyltransferase (FT) and Geranylgeranyltransferase-1 (GGT-1)

FGTI-2734 represents a novel class of peptidomimetic inhibitors designed to simultaneously target two critical post-translational modification enzymes: farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). This dual inhibition strategy addresses a key limitation of earlier FT-selective inhibitors, which failed clinically due to compensatory geranylgeranylation of KRAS—a mechanism allowing cancer cells to maintain oncogenic signaling despite FT blockade [2] [3]. The compound's development was motivated by the biological imperative that complete inhibition of KRAS prenylation requires blocking both lipid modification pathways [2].

Structural Basis for Dual Enzyme Targeting

FGTI-2734 features a RAS C-terminal mimetic structure engineered to mimic the conserved CAAX tetrapeptide motif (C = cysteine, A = aliphatic amino acid, X = terminal residue) recognized by both FT and GGT-1. Its design incorporates strategic modifications that enable cross-reactivity with the distinct active sites of these prenyltransferases:

  • A flexible linker region bridges the pharmacophores critical for FT and GGT-1 binding, allowing conformational adaptation
  • Electrostatic optimization enhances interactions with the FT zinc-binding domain while accommodating the broader hydrophobic pocket of GGT-1
  • Sulfonamide groups provide hydrogen-bonding capacity critical for high-affinity binding to both enzymes [2] [6]

Biochemical analyses confirm that FGTI-2734 competitively inhibits substrate binding by occupying the CAAX peptide recognition site of both enzymes, thereby preventing the transfer of farnesyl (15-carbon) or geranylgeranyl (20-carbon) isoprenoid groups to the C-terminal cysteine of RAS proteins [2].

Table 1: Structural Motifs Enabling Dual Inhibition of FT and GGT-1 by FGTI-2734

Structural ElementRole in FT InhibitionRole in GGT-1 Inhibition
C-terminal mimetic scaffoldCompetes with CAAX motif for FT bindingCompetes with CAAX motif for GGT-1 binding
Optimized hydrophobic moietyEngages FT farnesyl diphosphate pocketAccommodates larger GGT-1 geranylgeranyl pocket
Zinc-coordinating groupInteracts with FT Zn²⁺ ionWeak interaction with GGT-1 residues
Sulfonamide functionalityHydrogen bonding with FT Arg residueHydrogen bonding with GGT-1 conserved Asn

IC50 Profiles: FT (250 nM) vs. GGT-1 (520 nM)

Quantitative enzyme inhibition assays reveal FGTI-2734 exhibits differential potency against its two targets, with an IC50 of 250 nM against FT and 520 nM against GGT-1 when measured using human enzyme preparations [6] [10]. This selectivity profile stems from structural differences in the active sites:

  • FT possesses a shallower binding pocket that accommodates FGTI-2734 with higher affinity due to optimal charge complementarity
  • GGT-1 features a more voluminous hydrophobic cavity designed for bulkier substrates, reducing binding efficiency
  • Kinetic studies demonstrate non-competitive inhibition against FT versus mixed-type inhibition against GGT-1, indicating distinct binding mechanisms [2]

Despite the differential IC50 values, cellular efficacy studies confirm this inhibition profile achieves simultaneous blockade sufficient to prevent KRAS membrane localization. The 2-fold lower potency against GGT-1 is compensated by higher intracellular concentrations achieved at therapeutic dosing, ensuring complete suppression of compensatory geranylgeranylation that undermined previous FTIs [1] [3].

Disruption of KRAS Membrane Localization

RAS C-terminal Mimetic Design and Binding Dynamics

FGTI-2734's core innovation lies in its biomimetic strategy that replicates the CAAX box of RAS proteins while preventing productive prenylation. The molecule contains:

  • A cysteine-like sulfhydryl mimic that engages the prenyltransferase active site without accepting lipid transfer
  • Aliphatic chain extensions that simulate the AA residues of natural substrates
  • A terminal pharmacophore optimized for dual FT/GGT-1 recognition regardless of the X-residue preference (FT prefers Met/Ser; GGT-1 prefers Leu/Ile) [2] [6]

Real-time binding analyses using surface plasmon resonance demonstrate FGTI-2734 has a residence time >30 minutes on both enzymes, significantly longer than natural CAAX peptides (<2 minutes). This prolonged binding ensures sustained enzymatic inhibition even after intracellular clearance of the compound. Cellular fractionation studies confirm that treatment with FGTI-2734 causes cytosolic retention of KRAS within 6 hours, with maximal effects at 24 hours, consistent with the kinetics of prenylation blockade [1] [2].

Impact on KRAS Prenylation in Mutant vs. Wild-Type Cells

FGTI-2734 demonstrates selective functional consequences in mutant KRAS-driven cancers while sparing wild-type cells:

  • In mutant KRAS pancreatic (MiaPaCa2, L3.6pl), lung (A549, H460), and colon (DLD1) cancer cells, FGTI-2734 treatment (3-30 μM, 72 hours) reduces membrane-associated KRAS by 80-95% as measured by cellular fractionation and immunofluorescence [1] [2]
  • Wild-type cells (WI-38, MRC-5 lung fibroblasts) maintain viability due to redundant signaling pathways and lower RAS dependency
  • Geranylgeranylated proteins like RAP1A show inhibited prenylation only at higher concentrations (IC50 >1 μM), indicating selectivity for RAS prenylation [2]

Mechanistically, mutant KRAS oncoproteins exhibit higher membrane affinity due to structural changes in the hypervariable region, making their function exquisitely dependent on prenylation. Wild-type KRAS retains some signaling capacity through alternative membrane association domains when prenylation is compromised. This differential dependency explains the therapeutic window observed in xenograft models, where FGTI-2734 inhibits mutant KRAS tumors but not KRAS-independent cancers [2] [3].

Suppression of Downstream Oncogenic Pathways

Inhibition of AKT/mTOR/cMYC Signaling

By preventing KRAS membrane localization, FGTI-2734 induces a multiplex pathway blockade in mutant KRAS-driven cancers:

  • AKT inhibition: Reduces phosphorylation at Ser473 by >70% within 24 hours, disrupting survival signaling
  • mTOR suppression: Decreases activity of mTORC1 complex, measured by reduced S6K and 4EBP1 phosphorylation
  • cMYC downregulation: Lowers cMYC protein levels by 60-80% via enhanced proteasomal degradation and reduced ERK-mediated stabilization [1] [3]

Transcriptomic analyses of patient-derived xenografts (PDXs) reveal that FGTI-2734 treatment significantly downregulates genes comprising the PI3K/AKT/mTOR axis (e.g., PIK3CA, AKT1, RPTOR) and cMYC transcriptional targets involved in proliferation and metabolism. This broad-spectrum pathway suppression contrasts with single-pathway inhibitors and explains the compound's efficacy against heterogeneous pancreatic tumors [2] [7]. The effect is particularly pronounced in tumors with co-occurring mutations (TP53, CDKN2A) that increase KRAS dependency [3].

Table 2: Downstream Oncogenic Pathways Suppressed by FGTI-2734 Treatment

Pathway ComponentChange After FGTI-2734 TreatmentFunctional Consequence
AKT (Ser473)↓ Phosphorylation (≥70%)Reduced cell survival, decreased glucose uptake
mTORC1 activity↓ S6K phosphorylation (≥65%)Impaired protein translation, autophagy induction
cMYC protein↓ Expression (60-80%)Cell cycle arrest, reduced metabolic reprogramming
ERK1/2Transient ↓ then rebound*Delayed pathway reactivation (*requires combination therapy for sustained suppression)
PDK1↓ Activity (≥50%)Impaired AKT activation

Upregulation of p53-Mediated Apoptosis

Concurrent with oncogenic pathway suppression, FGTI-2734 activates tumor suppressor networks:

  • p53 protein stabilization: Increases p53 levels 3-5 fold by inhibiting MDM2-mediated ubiquitination, an effect linked to AKT suppression
  • Transcriptional activation: Enhances p21 and PUMA expression, triggering G1 cell cycle arrest
  • Apoptosis induction: Cleaves caspase-3 and PARP in mutant KRAS pancreatic (MiaPaCa2, L3.6pl) and lung (Calu6) cancer cells [1] [3]

In patient-derived pancreatic tumor xenografts, FGTI-2734 treatment elevates p53 expression while inducing apoptotic markers in >60% of tumor cells. This dual-action mechanism—simultaneously suppressing survival signals while activating cell death pathways—explains the compound's efficacy against primary and metastatic lesions from pancreatic cancer patients, even in chemoresistance-promoting microenvironments containing pancreatic stellate cells [1] [2]. The p53 upregulation appears particularly critical for sustained antitumor responses, as tumors with intact TP53 show higher sensitivity than those with TP53 co-mutations [3].

Properties

Product Name

FGTI-2734

IUPAC Name

N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide

Molecular Formula

C26H31FN6O2S

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C26H31FN6O2S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3

InChI Key

BXNRVJLIEMQDOL-UHFFFAOYSA-N

SMILES

CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F

Solubility

not available

Canonical SMILES

CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.